![molecular formula C18H20N4O2 B3316201 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide CAS No. 953216-52-9](/img/structure/B3316201.png)
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide
Descripción general
Descripción
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide, also known as MIBE, is a small molecule that has been extensively studied for its potential therapeutic applications. MIBE has been shown to have a wide range of biochemical and physiological effects, making it an interesting target for further research. In
Aplicaciones Científicas De Investigación
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide has been shown to have potential as a treatment for cardiovascular disease and diabetes.
Mecanismo De Acción
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide exerts its effects through the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. In addition, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide is its specificity for GSK-3β. This allows for more targeted and precise experiments, as researchers can be confident that the effects they are observing are due to inhibition of GSK-3β. However, one limitation of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for cardiovascular disease and diabetes. In addition, there is interest in exploring the use of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide in combination with other drugs to enhance its effects. Finally, there is interest in developing new and improved synthesis methods for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide to increase its yield and purity.
Propiedades
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-4-5-17(23)19-14-8-6-13(7-9-14)15-12-22-16(20-15)10-11-18(21-22)24-2/h6-12H,3-5H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKKAKNGJZDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



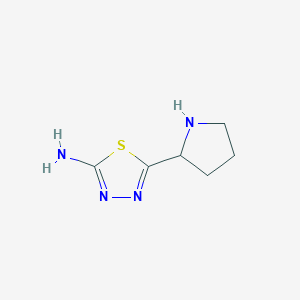
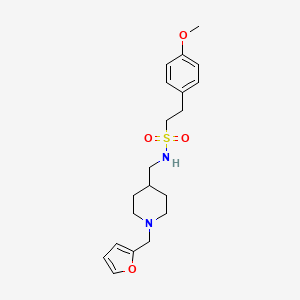
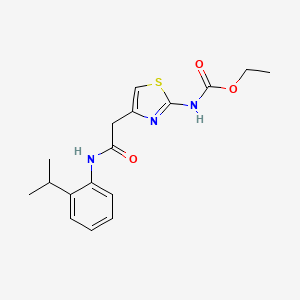
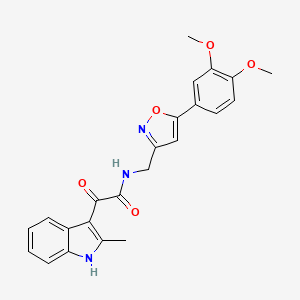

![2-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3316164.png)
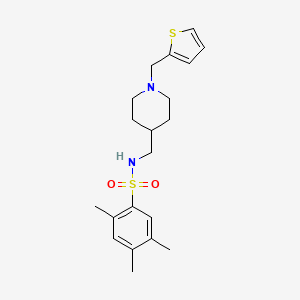
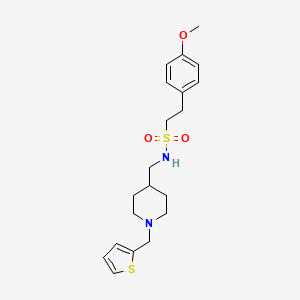
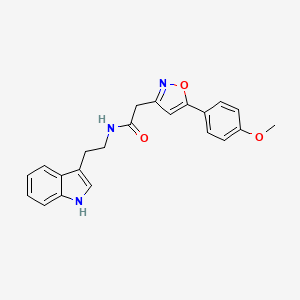
![4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316183.png)
![2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3316184.png)
![5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B3316187.png)
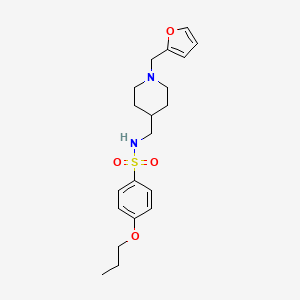
![2,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316207.png)